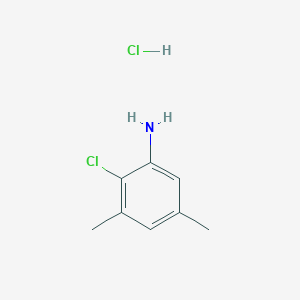![molecular formula C27H24N2O5 B11716087 5-[(3,4-Dimethoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11716087.png)
5-[(3,4-Dimethoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(3,4-diméthoxyphényl)méthylidène]-1,3-bis(3-méthylphényl)-1,3-diazinane-2,4,6-trione est un composé organique complexe connu pour sa structure chimique unique et ses applications potentielles dans divers domaines scientifiques. Ce composé présente un cycle diazinane substitué par des groupes diméthoxyphényle et méthylphényle, ce qui en fait un sujet d'intérêt pour les chercheurs en chimie organique et dans les disciplines connexes.
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La synthèse de 5-[(3,4-diméthoxyphényl)méthylidène]-1,3-bis(3-méthylphényl)-1,3-diazinane-2,4,6-trione implique généralement la réaction de l'acide barbiturique avec le vératraldéhyde dans des conditions spécifiques. La réaction est effectuée en présence d'un catalyseur et d'un solvant appropriés, souvent sous reflux pour assurer une réaction complète .
Méthodes de production industrielle
Bien que les méthodes de production industrielle détaillées ne soient pas largement documentées, le processus de synthèse peut être mis à l'échelle en optimisant les conditions réactionnelles, telles que la température, la pression et la concentration du catalyseur, pour obtenir des rendements et une pureté plus élevés. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut encore améliorer l'efficacité de la production industrielle.
Analyse Des Réactions Chimiques
Types de réactions
5-[(3,4-diméthoxyphényl)méthylidène]-1,3-bis(3-méthylphényl)-1,3-diazinane-2,4,6-trione subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants forts, conduisant à la formation de quinones correspondantes et d'autres produits d'oxydation.
Réduction : Les réactions de réduction peuvent convertir le composé en ses alcools ou amines correspondants, selon l'agent réducteur utilisé.
Substitution : Le composé peut subir des réactions de substitution nucléophile, où les groupes fonctionnels sont remplacés par des nucléophiles dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont couramment utilisés.
Substitution : Des nucléophiles comme les halogénures, les amines et les thiols peuvent être utilisés dans les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des quinones, tandis que la réduction peut produire des alcools ou des amines.
Applications De Recherche Scientifique
5-[(3,4-diméthoxyphényl)méthylidène]-1,3-bis(3-méthylphényl)-1,3-diazinane-2,4,6-trione a plusieurs applications en recherche scientifique :
Chimie : Le composé est utilisé comme élément constitutif dans la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Il est étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies.
Mécanisme d'action
Le mécanisme d'action de 5-[(3,4-diméthoxyphényl)méthylidène]-1,3-bis(3-méthylphényl)-1,3-diazinane-2,4,6-trione implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes et à des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Par exemple, il peut inhiber l'activité de certaines enzymes impliquées dans la prolifération cellulaire, ce qui lui confère des propriétés anticancéreuses .
Mécanisme D'action
The mechanism of action of 5-[(3,4-Dimethoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 5-vératrylidène-barbiturique : Structure similaire mais avec des substituants différents sur le cycle diazinane.
4-{[(E)-(2,4-diméthoxyphényl)méthylidène]amino}-5-(3-méthylphényl)-4H-1,2,4-triazole-3-thiol : Un autre composé avec une structure centrale similaire mais des groupes fonctionnels différents.
Unicité
5-[(3,4-diméthoxyphényl)méthylidène]-1,3-bis(3-méthylphényl)-1,3-diazinane-2,4,6-trione est unique en raison de son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes
Propriétés
Formule moléculaire |
C27H24N2O5 |
|---|---|
Poids moléculaire |
456.5 g/mol |
Nom IUPAC |
5-[(3,4-dimethoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C27H24N2O5/c1-17-7-5-9-20(13-17)28-25(30)22(15-19-11-12-23(33-3)24(16-19)34-4)26(31)29(27(28)32)21-10-6-8-18(2)14-21/h5-16H,1-4H3 |
Clé InChI |
SVHLTFQHPHZDRH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)C(=O)N(C2=O)C4=CC=CC(=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


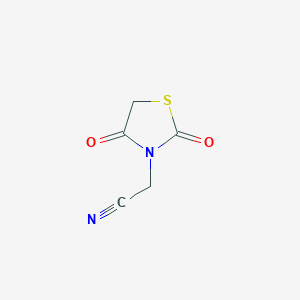
![2-chloro-6,7-dihydro-5H-pyrimido[4,5-b][1,4]oxazine](/img/structure/B11716018.png)
![{4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepin-7-yl}methanol](/img/structure/B11716031.png)

![4-Chloro-5-(difluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B11716034.png)
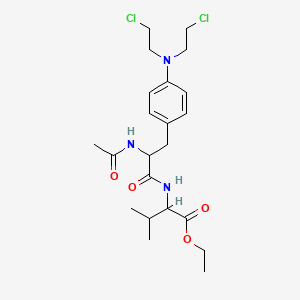

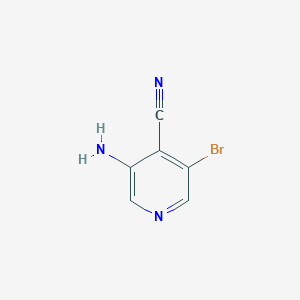
![1-(3,4-Dimethoxyphenyl)-3-[(4-hydroxyphenyl)amino]prop-2-en-1-one](/img/structure/B11716058.png)
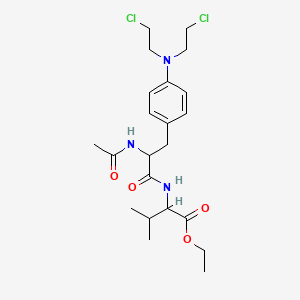

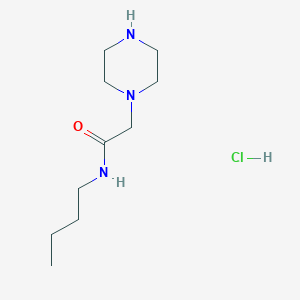
![5-iodo-3-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11716091.png)
